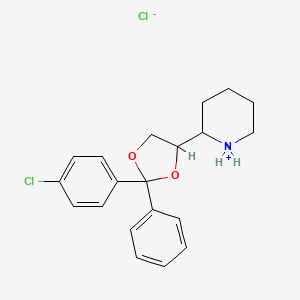
2-(p-Chlorophenyl)-2-phenyl-4-(2-piperidyl)-1,3-dioxolane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(p-Chlorophenyl)-2-phenyl-4-(2-piperidyl)-1,3-dioxolane hydrochloride is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a phenyl group, a piperidyl group, and a dioxolane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(p-Chlorophenyl)-2-phenyl-4-(2-piperidyl)-1,3-dioxolane hydrochloride typically involves multiple steps, starting with the formation of the chlorophenyl and phenyl groups. These groups are then reacted with appropriate reagents to form the dioxolane ring. The piperidyl group is introduced in a subsequent step, often requiring specific reaction conditions to ensure proper bonding.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process would be carefully controlled to maintain the purity and consistency of the final product.
化学反応の分析
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, depending on the specific reagents and conditions used. For example, oxidation may yield chlorophenols, while reduction could produce piperidines.
科学的研究の応用
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-(p-Chlorophenyl)-2-phenyl-4-(2-piperidyl)-1,3-dioxolane hydrochloride may be used to study molecular interactions and pathways. Its potential as a pharmacological agent is also of interest.
Medicine: The compound has potential applications in the development of new drugs. Its ability to interact with biological targets makes it a candidate for therapeutic use in treating various diseases.
Industry: In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.
作用機序
The mechanism by which 2-(p-Chlorophenyl)-2-phenyl-4-(2-piperidyl)-1,3-dioxolane hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets would depend on the specific application and context in which the compound is used.
類似化合物との比較
2-(p-Chlorophenyl)-2-phenyl-4-(2-pyrrolidyl)-1,3-dioxolane hydrochloride
2-(p-Chlorophenyl)-2-phenyl-4-(2-morpholinyl)-1,3-dioxolane hydrochloride
2-(p-Chlorophenyl)-2-phenyl-4-(2-azepanyl)-1,3-dioxolane hydrochloride
Uniqueness: 2-(p-Chlorophenyl)-2-phenyl-4-(2-piperidyl)-1,3-dioxolane hydrochloride is unique due to its specific combination of functional groups and its potential applications. While similar compounds exist, the presence of the piperidyl group and the dioxolane ring structure sets it apart, offering distinct chemical and biological properties.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
特性
CAS番号 |
7457-28-5 |
|---|---|
分子式 |
C20H23Cl2NO2 |
分子量 |
380.3 g/mol |
IUPAC名 |
2-[2-(4-chlorophenyl)-2-phenyl-1,3-dioxolan-4-yl]piperidin-1-ium;chloride |
InChI |
InChI=1S/C20H22ClNO2.ClH/c21-17-11-9-16(10-12-17)20(15-6-2-1-3-7-15)23-14-19(24-20)18-8-4-5-13-22-18;/h1-3,6-7,9-12,18-19,22H,4-5,8,13-14H2;1H |
InChIキー |
KAKMCDUMPOMHKU-UHFFFAOYSA-N |
正規SMILES |
C1CC[NH2+]C(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


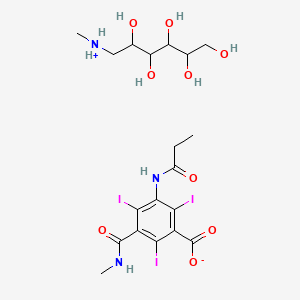
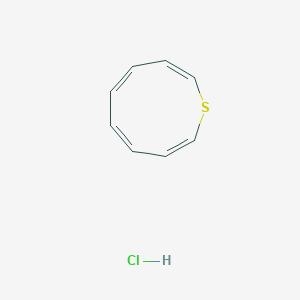

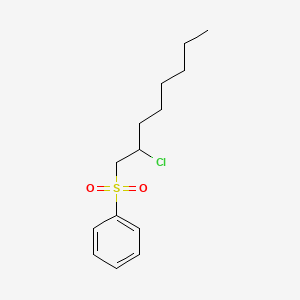
![4-[2-(4-Methoxyphenyl)ethyl]pyridine](/img/structure/B15346816.png)
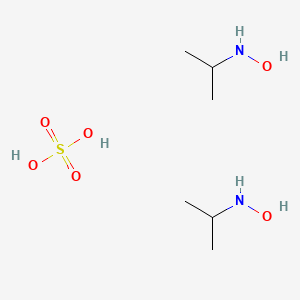
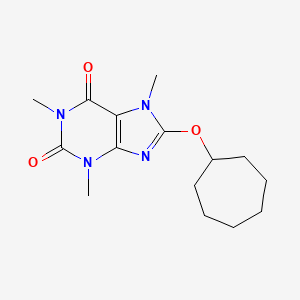
![(6,9-dihydroxy-6,10-dimethyl-3-methylidene-2-oxo-4,5,7,8,9,11a-hexahydro-3aH-cyclodeca[b]furan-4-yl) 2-methylbut-2-enoate](/img/structure/B15346837.png)
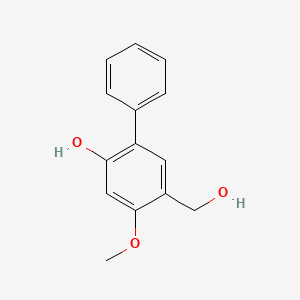
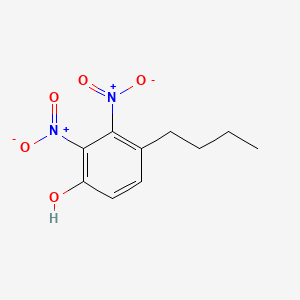
![Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-4-chloro-, monosodium salt](/img/structure/B15346852.png)
![4-[(E)-(3-nitrophenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione](/img/structure/B15346853.png)

![Titanium,dichlorobis[(1,2,3,4,5-h)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl]-](/img/structure/B15346869.png)
